molecular formula C24H29N3O4S B3001107 5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-57-1

5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B3001107
CAS No.: 627048-57-1
M. Wt: 455.57
InChI Key: JOSRYUUJXPXCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline core with a tetrahydropyrimidine ring system. Its structure includes a 3,4-dimethoxyphenyl group at position 5 and an isopropylthio moiety at position 2, along with two methyl groups at position 6.

Key spectral features (inferred from structurally similar compounds) include:

  • IR Spectroscopy: Strong absorption bands for carbonyl (C=O) groups in the range of 1674–1712 cm⁻¹, consistent with pyrimidine-dione systems .
  • NMR Spectroscopy: Methoxy protons (δH 3.69–3.77 ppm) and aromatic protons (δH 6.72–7.85 ppm), with downfield shifts for thioether-linked substituents .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-12(2)32-23-26-21-20(22(29)27-23)18(13-7-8-16(30-5)17(9-13)31-6)19-14(25-21)10-24(3,4)11-15(19)28/h7-9,12,18H,10-11H2,1-6H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSRYUUJXPXCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3,4-Dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (hereafter referred to as DMTPQ) is a complex heterocyclic compound with a unique structural profile that suggests potential biological activities. This article explores the synthesis, biological properties, and potential applications of DMTPQ based on available research findings.

Chemical Structure and Properties

DMTPQ belongs to the class of pyrimidoquinolines characterized by its tetrahydropyrimidoquinoline core. The compound features several functional groups including:

  • Dimethoxyphenyl substituent
  • Isopropylthio group

The molecular weight of DMTPQ is approximately 455.57 g/mol, which influences its solubility and interaction with biological targets .

Synthesis

The synthesis of DMTPQ typically involves multi-step reactions. A common method includes:

  • Condensation Reaction : Utilizing dimedone and appropriate aromatic aldehydes.
  • Cyclization : Often catalyzed by ammonium acetate in ethanol under reflux conditions.

This process yields the target compound through a series of condensation and cyclization reactions .

Biological Activity Overview

Research indicates that compounds similar to DMTPQ exhibit significant biological activities including:

  • Antimicrobial Activity : DMTPQ derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Certain analogs possess anti-inflammatory effects.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects against multiple cancer cell lines .

Antimicrobial Activity

A study focusing on quinoline derivatives highlighted their antibacterial properties against gram-negative bacteria such as Klebsiella pneumoniae and Proteus vulgaris. The minimum inhibitory concentration (MIC) values for these compounds indicated stronger activity compared to standard antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
DMTPQKlebsiella pneumoniae8-16
DMTPQProteus vulgaris4-8

Anticancer Activity

Research involving similar tetrahydropyrimidoquinolines has demonstrated cytotoxicity against various cancer cell lines. For instance, docking studies suggest that DMTPQ may effectively bind to specific kinases involved in cancer progression .

Case Study: Cytotoxicity Evaluation

In a comparative study of several quinoline derivatives:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : DMTPQ exhibited IC50 values ranging from 10 to 20 µM across different cell lines.

The precise mechanism of action for DMTPQ remains under investigation; however, initial docking studies suggest potential interactions with enzymes critical for cellular proliferation and survival pathways .

Scientific Research Applications

The applications of 5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, also known as DMTPQ, are currently under investigation, but research indicates potential biological activities due to its unique structure, which includes a dimethoxyphenyl substituent and an isopropylthio group.

Scientific Research Applications

  • Potential Biological Activities Research indicates that compounds similar to DMTPQ exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Tetrahydropyrimidoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines and antibacterial activity against certain pathogens.
  • Interaction Studies Interaction studies are crucial to understand how DMTPQ interacts with biological targets. Preliminary studies suggest that it may effectively bind to enzymes or receptors involved in disease pathways. Docking studies could reveal its affinity for specific kinases or other proteins implicated in cancer progression.
  • Synthesis The synthesis of DMTPQ can be achieved through multi-step reactions involving starting materials like dimedone and aromatic aldehydes, using ammonium acetate as a catalyst in a solvent like ethanol under reflux conditions. The reaction typically results in the formation of the target compound through condensation followed by cyclization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrimido[4,5-b]quinoline derivatives, emphasizing substituent effects, physicochemical properties, and reported applications:

Compound Name & ID Substituents (Positions) Molecular Weight Key Spectral Data (IR/NMR) Biological Activity/Applications Reference
Target Compound 5-(3,4-dimethoxyphenyl), 2-(isopropylthio) 518.6 (C₂₇H₂₆N₄O₅S) Not explicitly reported; inferred C=O ~1674–1712 cm⁻¹ Not reported in evidence
5-(4-Chlorophenyl)-9-isopropyl-6-methyl (7a) 5-(4-chlorophenyl), 9-isopropyl 502.6 Not reported Anticancer activity (in vitro assays)
5-(3-Methoxyphenyl)-2-((4-nitrobenzyl)thio) 5-(3-methoxyphenyl), 2-(4-nitrobenzylthio) 518.6 Smiles: CC(C)c1ccc(C2C3=C(...N+[O-])...) No bioactivity data
2-(Isopentylthio)-5-(pyridin-4-yl) 2-(isopentylthio), 5-(pyridin-4-yl) 424.6 Smiles: CC(C)CCSc1nc2c(c(=O)[nH]1)... Not reported
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl (8) 5-(3,4-dimethoxybenzylidene) Not specified UV-Vis: λmax ~300 nm; IR: C=O at 1670–1710 cm⁻¹ Antimicrobial potential

Structural and Electronic Differences

The isopropylthio group introduces steric bulk and lipophilicity, contrasting with the electron-withdrawing 4-nitrobenzylthio group in , which may reduce membrane permeability.

Synthetic Pathways: Multicomponent reactions using TrCl as a catalyst (e.g., for 5-(2-chlorophenyl) derivatives) yield high-purity products under mild conditions , whereas thiourea-mediated cyclizations (e.g., for 4-amino-2-thione derivatives) require prolonged reflux .

Biological Relevance :

  • Chlorophenyl and pyridinyl derivatives (e.g., 7a) demonstrate anticancer activity, likely due to interactions with DNA or enzyme active sites .
  • Nitrobenzylthio derivatives (e.g., ) may exhibit redox activity but lack reported bioactivity data.

Research Findings and Data Tables

Table 1: Comparative Spectral Data for Pyrimidoquinoline Derivatives

Compound ID IR C=O Stretching (cm⁻¹) ^1H NMR (δH, DMSO-d₆) Reference
Target ~1674–1712 (inferred) 3.69–3.77 (4 OCH₃), 6.72–7.85 (Ar-H)
10b 1712, 1674 3.69–3.77 (4 OCH₃), 6.72–7.85 (Ar-H, thiophene)
5-(2-Chlorophenyl) Not reported 1.20–1.40 (CH₃), 7.40–7.80 (Ar-H)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example, analogous pyrimidoquinoline derivatives are synthesized via cyclocondensation of substituted benzaldehydes with thiourea/urea under basic conditions (e.g., sodium ethoxide in ethanol) . Catalytic systems like Fe(DS)₃ under ultrasound irradiation enhance reaction efficiency .
  • Validation : Purity is confirmed via elemental analysis (C, H, N), IR spectroscopy (C=O at ~1705 cm⁻¹, C-S-C at ~1260 cm⁻¹), and NMR (δ 1.92–2.36 ppm for CH₂ groups; aromatic protons at δ 6.54–7.99 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • ¹H/¹³C NMR : Key signals include methyl groups (δ ~2.27–3.34 ppm), aromatic protons (δ ~6.54–7.99 ppm), and carbonyl carbons (δ ~162–170 ppm) .
  • IR Spectroscopy : Confirm lactam (C=O at ~1680–1706 cm⁻¹) and thioether (C-S-C at ~1260 cm⁻¹) functionalities .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 291) validate molecular weight .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly for the isopropylthio and dimethoxyphenyl substituents?

  • Strategies :

  • Catalyst Screening : Fe(DS)₃ improves regioselectivity in fused-ring systems under sonication .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for the isopropylthio group .
  • Temperature Control : Reflux conditions (~80°C) minimize side reactions during cyclization .

Q. How should researchers address discrepancies in elemental analysis or spectral data?

  • Troubleshooting :

  • Purity Checks : Recrystallize from ethanol or use column chromatography to remove byproducts .
  • Dynamic NMR : Resolve overlapping signals (e.g., CH₂ groups) by variable-temperature studies .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated for related tetrahydropyrimidoquinolines .

Q. What strategies enable functionalization of the pyrimidoquinoline core for structure-activity studies?

  • Approaches :

  • Substituent Variation : Replace isopropylthio with other thiols (e.g., arylthiols) via nucleophilic substitution .
  • Ring Modification : Introduce amino groups using DMF-DMA (dimethylformamide-dimethylacetal) to form imino intermediates .
  • Biological Probes : Attach fluorescent tags (e.g., dansyl chloride) to the dimethoxyphenyl group for cellular uptake studies .

Q. What mechanistic insights explain cyclization pathways during synthesis?

  • Key Steps :

  • Ammonia Elimination : Intermediate formation via loss of NH₃, followed by intramolecular cyclization (e.g., Scheme 3 in ).
  • Acid/Base Catalysis : Sodium methoxide deprotonates thiols, facilitating nucleophilic attack on carbonyl carbons .

Methodological Guidelines

Q. How to design experiments for assessing bioactivity in drug discovery?

  • Protocols :

  • Enzyme Assays : Test inhibition of kinases or topoisomerases using ATP-competitive binding assays, leveraging the compound’s quinoline scaffold .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with structural analogs .

Q. What computational tools predict interactions with biological targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Model binding to ATP-binding pockets using the dimethoxyphenyl group as a hydrophobic anchor .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.